molecular formula C6H7BrN2O B034232 2-Bromo-4-methoxypyridin-3-amine CAS No. 109613-97-0

2-Bromo-4-methoxypyridin-3-amine

Cat. No.: B034232
CAS No.: 109613-97-0
M. Wt: 203.04 g/mol
InChI Key: JAABPGVJVYZBDJ-UHFFFAOYSA-N
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Description

2-Bromo-4-methoxypyridin-3-amine is a chemical compound with the molecular formula C6H7BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-4-methoxypyridin-3-amine can be synthesized through several methods. One common approach involves the Suzuki cross-coupling reaction. This reaction typically uses a palladium catalyst to couple 5-bromo-2-methylpyridin-3-amine with arylboronic acids . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene, under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet demand. These methods often involve optimizing reaction conditions to improve yield and reduce costs. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methoxypyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Bromo-4-methoxypyridin-3-amine depends on its application. In medicinal chemistry, it often acts by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The exact pathways involved can vary but typically include binding to active sites or altering protein conformation .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methylpyridin-3-amine
  • 2-Amino-4-bromopyridine
  • 4-Bromo-2-methoxypyridine

Uniqueness

2-Bromo-4-methoxypyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties make it particularly useful in certain synthetic applications and as a precursor for more complex molecules .

Properties

IUPAC Name

2-bromo-4-methoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-10-4-2-3-9-6(7)5(4)8/h2-3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAABPGVJVYZBDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90551657
Record name 2-Bromo-4-methoxypyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90551657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109613-97-0
Record name 2-Bromo-4-methoxypyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90551657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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